2,3-Difluoro-5-methoxy-4-(methylthio)benzoic acid
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Description
2,3-Difluoro-5-methoxy-4-(methylthio)benzoic acid is a chemical compound with the CAS Number: 1895423-57-0 . It has a molecular weight of 234.22 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H8F2O3S/c1-14-5-3-4(9(12)13)6(10)7(11)8(5)15-2/h3H,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 234.22 . It is a solid in its physical form . More specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.Safety and Hazards
The compound has some hazard statements associated with it: H315, H319, H335 . These codes correspond to specific hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261, P305, P351, P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be related to this process.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it might be involved in pathways related to carbon–carbon bond formation.
Pharmacokinetics
Similar compounds are known to have relatively stable and readily prepared properties, which might impact their bioavailability .
Result of Action
Similar compounds are known to participate in carbon–carbon bond-forming reactions, which could potentially lead to the synthesis of complex organic molecules .
Action Environment
It’s known that similar compounds are generally environmentally benign , suggesting that they might be relatively stable under various environmental conditions.
properties
IUPAC Name |
2,3-difluoro-5-methoxy-4-methylsulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3S/c1-14-5-3-4(9(12)13)6(10)7(11)8(5)15-2/h3H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOZXMQSLCDMJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)O)F)F)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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